molecular formula C21H24N2O5 B13760544 Isocolchiceinamide CAS No. 25269-21-0

Isocolchiceinamide

Cat. No.: B13760544
CAS No.: 25269-21-0
M. Wt: 384.4 g/mol
InChI Key: RUFVXHLYYCFXHF-UHFFFAOYSA-N
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Description

Isocolchiceinamide is a derivative of colchicine, a well-known alkaloid extracted from the autumn crocus (Colchicum autumnale). This compound has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is structurally similar to colchicine but exhibits distinct biological and chemical behaviors, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocolchiceinamide typically involves the modification of colchicine through a series of chemical reactions. One common method includes the treatment of colchicine with hydrazine, which leads to the formation of deacetamidothis compound. This intermediate can then be further processed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the concentration of reagents to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Isocolchiceinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Isocolchiceinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isocolchiceinamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to the inhibition of cell division. This mechanism is similar to that of colchicine but may exhibit differences in binding affinity and specificity .

Comparison with Similar Compounds

Isocolchiceinamide can be compared with other colchicine derivatives and related compounds:

This compound stands out due to its unique chemical structure and specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

25269-21-0

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(9-amino-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide

InChI

InChI=1S/C21H24N2O5/c1-11(24)23-16-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-17(25)15(22)10-14(13)16/h6,8-10,16H,5,7H2,1-4H3,(H2,22,25)(H,23,24)

InChI Key

RUFVXHLYYCFXHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)N)OC)OC)OC

Origin of Product

United States

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